

ER-27319 Maleate: A Technical Review of a Selective Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-27319 maleate	
Cat. No.:	B10768320	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate is a synthetic, acridone-related compound identified as a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] This non-receptor tyrosine kinase is a critical component of the signal transduction cascade initiated by the high-affinity IgE receptor (FcɛRI) in mast cells.[1][3] Engagement of FcɛRI by antigen-IgE complexes leads to the activation of Syk, triggering a series of downstream events that culminate in the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid, and various cytokines, including tumor necrosis factor-alpha (TNF- α).[2][3] By targeting Syk, **ER-27319 maleate** effectively abrogates these allergic and inflammatory responses, highlighting its therapeutic potential in the treatment of mast cell-mediated diseases.[1][3] This technical guide provides an in-depth review of the existing literature on **ER-27319 maleate**, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

ER-27319 maleate exerts its inhibitory effect by selectively targeting the activation of Syk kinase downstream of FceRI engagement in mast cells.[1][3] The mechanism is precise, as it inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FceRI y subunit.[3][4] Notably, ER-27319 does not inhibit the activity of Lyn kinase, an upstream kinase responsible for the







phosphorylation of the FcεRI receptor itself.[1][3] Furthermore, its selectivity is underscored by the observation that it does not inhibit the tyrosine phosphorylation of Syk when induced by the phosphorylated Igβ ITAM in B cells, nor does it affect the anti-CD3-induced tyrosine phosphorylation of phospholipase C-γ1 (PLC-γ1) in Jurkat T cells.[1][3] This specificity for the FcεRI-Syk signaling axis in mast cells results in the inhibition of downstream signaling molecules, including PLC-γ1, leading to the suppression of inositol phosphate generation, arachidonic acid release, and the secretion of histamine and TNF-α.[2][3]

Quantitative Data Summary

The inhibitory activity of **ER-27319 maleate** has been quantified in various in vitro assays, primarily using rat basophilic leukemia (RBL-2H3) cells, rat peritoneal mast cells, and cultured human mast cells. The half-maximal inhibitory concentration (IC50) for the suppression of allergic mediator release is consistently reported to be approximately 10 µM.[2]



Assay	Cell Type	Parameter Measured	IC50 (μM)	Reference
TNF-α Production	RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	TNF-α secretion	~10	[2]
Histamine Release	RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	Histamine secretion	~10	[2]
Arachidonic Acid Release	RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	Arachidonic acid release	~10	[2]
Inositol Phosphate Generation	RBL-2H3 cells	Inositol phosphate levels	~10	[2]



Assay	Condition	Concentration of ER-27319 (µM)	% Inhibition	Reference
Syk Tyrosine Phosphorylation	Induced by phospho-y ITAM of FcɛRIy	10	68 ± 9.9	[3]
Syk Tyrosine Phosphorylation	Induced by phospho-y ITAM of FcɛRIy	30	93 ± 3.3	[3]
Syk Activity	In RBL-2H3 cells	30	68.7 ± 11.3	[3]
Histamine Release	Anti-IgE stimulated human cultured mast cells	30	>80	[3]
Arachidonic Acid Release	Anti-IgE stimulated human cultured mast cells	30	>80	[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of **ER-27319 maleate**, primarily based on the work by Moriya et al. (1997).[3]

Mast Cell Degranulation Assay (Histamine and TNF- α Release)

- · Cell Culture and Sensitization:
 - RBL-2H3 cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 μg/mL).



- For sensitization, cells are incubated overnight with anti-dinitrophenyl (DNP) IgE at a final concentration of 0.5 μg/mL.
- Inhibitor Treatment and Stimulation:
 - Sensitized cells are washed with Tyrode's buffer and then pre-incubated with various concentrations of ER-27319 maleate or vehicle (DMSO) for 15 minutes at 37°C.
 - Degranulation is induced by challenging the cells with DNP-conjugated bovine serum albumin (BSA) at a final concentration of 100 ng/mL for 30 minutes at 37°C.
- Quantification of Mediator Release:
 - Histamine: The supernatant is collected, and histamine content is measured using an automated fluorometric analyzer.
 - TNF-α: TNF-α levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Syk Tyrosine Phosphorylation Assay (In Vitro)

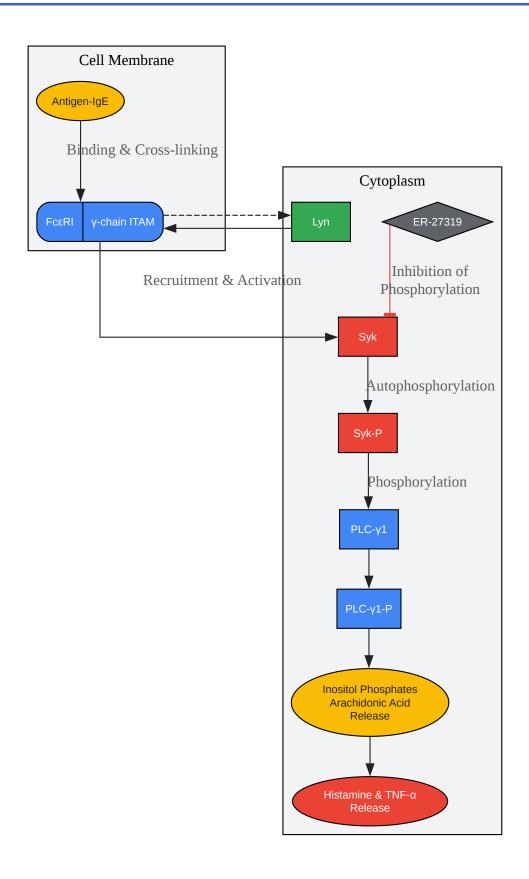
- Preparation of Cell Lysates:
 - RBL-2H3 cells are washed and lysed in a buffer containing 1% Nonidet P-40, 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride, and 10 μg/mL each of aprotinin and leupeptin.
 - The cytosolic fraction is obtained by centrifugation.
- In Vitro Kinase Reaction:
 - The cytosolic lysate containing Syk is incubated with the phosphorylated ITAM peptide of the FcεRI γ subunit in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MnCl2, 10 mM MgCl2, 1 mM dithiothreitol) in the presence of various concentrations of ER-27319 maleate.
 - $\circ~$ The kinase reaction is initiated by the addition of 50 μM ATP and incubated for 10 minutes at 30°C.



- Analysis of Phosphorylation:
 - The reaction is stopped by adding SDS/PAGE sample buffer.
 - Proteins are separated by SDS/PAGE, transferred to a nitrocellulose membrane, and immunoblotted with an anti-phosphotyrosine antibody.
 - The membrane is subsequently stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

Visualizations Signaling Pathway of ER-27319 Maleate in Mast Cells



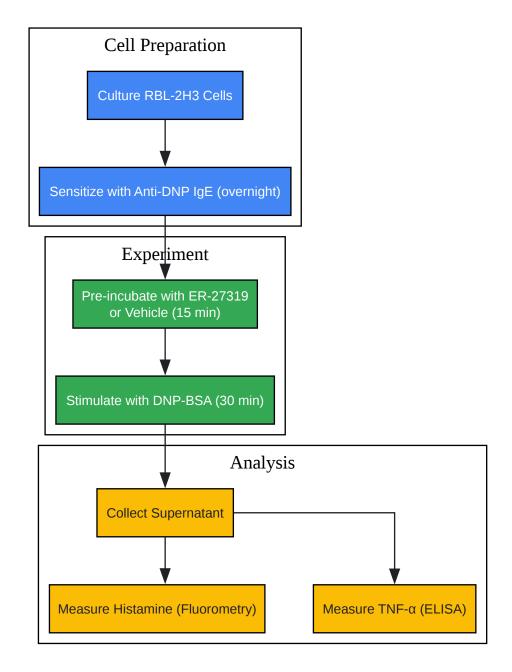


Click to download full resolution via product page



Caption: FceRI signaling pathway in mast cells and the inhibitory action of ER-27319 on Syk phosphorylation.

Experimental Workflow for Mast Cell Degranulation Assay



Click to download full resolution via product page

Caption: Workflow for assessing the effect of ER-27319 on mast cell degranulation.



In Vivo and Pharmacokinetic Data

A comprehensive review of the available literature did not yield any specific in vivo efficacy or pharmacokinetic studies for **ER-27319 maleate**. The research appears to be primarily focused on its in vitro characterization as a selective Syk inhibitor.

Conclusion

ER-27319 maleate is a well-characterized, selective inhibitor of Syk kinase with potent activity in preventing mast cell degranulation. Its mechanism of action is specific to the FcεRI signaling pathway in mast cells, offering a targeted approach to inhibiting allergic and inflammatory responses. The consistent IC50 of approximately 10 μM across various mast cell types and mediator release assays underscores its potential as a pharmacological tool and a lead compound for the development of anti-inflammatory and anti-allergic therapeutics. Further in vivo studies would be necessary to evaluate its therapeutic efficacy and pharmacokinetic profile in a whole-organism context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcε receptor I-mediated activation of Syk
 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ER-27319 Maleate: A Technical Review of a Selective Syk Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768320#review-of-er-27319-maleate-literature]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com